molecular formula C11H15BrN2OS B11826539 (5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol

(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol

Cat. No.: B11826539
M. Wt: 303.22 g/mol
InChI Key: RZBDQDXOAYKBGA-UHFFFAOYSA-N
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Description

(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol (CAS: 1835222-44-0) is a pyrimidine derivative featuring a bromo substituent at position 5, a methylthio group at position 2, a cyclopentyl moiety, and a hydroxymethyl group at position 4 of the pyrimidine ring (Fig. 1) . Its molecular formula is inferred as C₁₁H₁₄BrN₂OS, with a molecular weight of approximately 317.21 g/mol.

Properties

Molecular Formula

C11H15BrN2OS

Molecular Weight

303.22 g/mol

IUPAC Name

(5-bromo-2-methylsulfanylpyrimidin-4-yl)-cyclopentylmethanol

InChI

InChI=1S/C11H15BrN2OS/c1-16-11-13-6-8(12)9(14-11)10(15)7-4-2-3-5-7/h6-7,10,15H,2-5H2,1H3

InChI Key

RZBDQDXOAYKBGA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(C2CCCC2)O)Br

Origin of Product

United States

Preparation Methods

Bromination and Methylthio Group Introduction

The pyrimidine ring is often functionalized via halogenation followed by nucleophilic substitution. For instance, 2,5-dibromopyridine undergoes methoxylation using sodium hydroxide in methanol under reflux. Adapting this approach, 2,4,5-tribromopyrimidine could serve as a starting material. Substitution at the 2-position with methylthio is achievable using sodium thiomethoxide (NaSMe) in polar aprotic solvents like DMF or DMSO.

Key Reaction Conditions

ReactantsConditionsProductYieldReference
2,4,5-TribromopyrimidineNaSMe, DMF, 80°C, 12 h2-(Methylthio)-4,5-dibromopyrimidine85%*

*Theoretical yield based on analogous methoxylation.

Subsequent bromination retention at the 5-position ensures the final compound’s bromine substituent.

Grignard Addition to Pyrimidine Ketone Intermediates

Ketone Formation via Oxidation

A ketone intermediate at the 4-position enables Grignard addition. Starting from 4-chloro-5-bromo-2-(methylthio)pyrimidine , oxidation with PCC or IBX yields 4-oxo-5-bromo-2-(methylthio)pyrimidine .

Oxidation Conditions

SubstrateOxidizing AgentSolventTemperatureYield
4-Chloro-5-bromo-2-(methylthio)pyrimidinePCCCH₂Cl₂25°C, 6 h78%*

*Theoretical yield based on similar alcohol oxidations.

Grignard Reaction and Reduction

The ketone reacts with cyclopentylmethylmagnesium bromide to form a tertiary alcohol, which is subsequently reduced to the primary alcohol. NaBH₄ or LiAlH₄ selectively reduces the ketone without affecting the pyrimidine ring.

Grignard Addition Example

ReactantsConditionsProductYield
4-Oxo-5-bromo-2-(methylthio)pyrimidineCyclopentylmethyl-MgBr, THF, 0°C → rt, 12 h4-(Cyclopentylmethyl)-5-bromo-2-(methylthio)pyrimidin-4-ol65%*
Tertiary AlcoholNaBH₄, MeOH, 0°C → rt, 2 hThis compound90%*

*Theoretical yields based on analogous reductions.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A boronic ester derivative of cyclopentylmethanol could couple with a 4-bromopyrimidine precursor. For instance, 4-bromo-5-bromo-2-(methylthio)pyrimidine reacts with cyclopentylmethanol-Bpin under Pd catalysis.

Coupling Conditions

Boronic EsterCatalystBaseSolventYield
Cyclopentylmethanol-BpinPd(PPh₃)₄K₂CO₃Dioxane60%*

*Theoretical yield based on Suzuki reactions in pyrimidine systems.

Comparative Analysis of Methods

MethodAdvantagesChallengesYield Potential
Nucleophilic SubstitutionStraightforward with commercial precursorsLow reactivity of alcohols as nucleophiles50–70%
Grignard AdditionHigh selectivityMulti-step synthesis60–85%
Suzuki CouplingModular and scalableRequires boronic ester synthesis55–75%

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups play a crucial role in binding to these targets, while the cyclopentyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between the target compound and its closest analogs:

Table 1. Structural and Functional Comparison of Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Notable Properties
(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol 1835222-44-0 C₁₁H₁₄BrN₂OS 317.21 Bromo, methylthio, cyclopentyl, hydroxymethyl High lipophilicity; potential for enhanced metabolic stability due to cyclopentyl
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol 944317-70-8 C₆H₇BrN₂OS 235.10 Bromo, methylthio, hydroxymethyl 0.87 Lower molecular weight; requires storage at 2–8°C; H302 hazard (harmful if swallowed)
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid 50593-92-5 C₇H₇BrN₂O₃S 303.11 Bromo, methylsulfonyl, carboxylic acid 0.85 Increased polarity and solubility; potential for hydrogen bonding via carboxylic acid
(2-(Methylthio)pyrimidin-4-yl)methanol 102921-92-6 C₆H₈N₂OS 156.20 Methylthio, hydroxymethyl 0.72 Lacks bromo and cyclopentyl; reduced halogen-bonding capacity

Substituent-Driven Property Variations

Bromo Substituent

The bromine atom at position 5 in the target compound and analogs (e.g., 944317-70-8) facilitates halogen bonding , critical for interactions with biomolecular targets. Its absence in 102921-92-6 reduces molecular weight (156.20 vs. 317.21 g/mol) and may diminish binding affinity in biological systems .

Cyclopentyl Group

The cyclopentyl moiety in the target compound enhances lipophilicity (logP ≈ 3.5 estimated) compared to the methanol-only analog (944317-70-8, logP ≈ 1.2). This group may improve membrane permeability and metabolic stability by reducing oxidative metabolism .

Methylthio vs. Methylsulfonyl

Replacing methylthio (S–CH₃) with methylsulfonyl (SO₂–CH₃) in 50593-92-5 increases polarity and introduces a strong electron-withdrawing group. This modification likely elevates the melting point (>200°C estimated) and alters reactivity, making it suitable as a synthetic intermediate for further derivatization .

Hydroxymethyl vs. Carboxylic Acid

The hydroxymethyl group in the target compound and 944317-70-8 allows for hydrogen bonding, while the carboxylic acid in 50593-92-5 introduces a ionizable group (pKa ~4–5), enhancing aqueous solubility at physiological pH .

Hazard and Stability Profiles

  • Analog 944317-70-8 : Classified with H302 (oral toxicity) and H315/H320 (skin/eye irritation), suggesting the target compound may share similar hazards due to structural overlap .

Q & A

Q. What are the established synthetic routes for (5-bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyrimidine core. A common approach includes:

  • Step 1: Substitution of a halogen (e.g., chlorine) at the 2-position of 5-bromo-2,4-dichloropyrimidine with methylthio groups using NaSMe or similar thiolating agents .
  • Step 2: Introduction of the cyclopentylmethanol moiety via nucleophilic substitution or coupling reactions. For example, Grignard reagents (cyclopentylmagnesium bromide) can react with aldehydes or ketones derived from pyrimidine intermediates .
  • Step 3: Purification via column chromatography or recrystallization to isolate the target compound.

Key Considerations: Reaction conditions (temperature, solvent polarity) significantly influence yields. For instance, anhydrous conditions are critical for Grignard reactions to avoid side products .

Q. How is the compound characterized structurally and chemically post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, the cyclopentyl group’s protons show distinct multiplet patterns in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
  • X-ray Crystallography: Resolves absolute configuration and bond parameters. SHELX programs (e.g., SHELXL) refine disordered groups, such as flexible cyclopentyl rings, using constraints and restraints .

Q. How can X-ray crystallography resolve structural ambiguities, such as disordered substituents?

Methodological Answer: Disorder, common in flexible groups like cyclopentyl or methoxy moieties, is addressed by:

  • Multi-conformer Modeling: Assigning partial occupancy to disordered atoms (e.g., 0.57:0.43 ratio for a methoxy group in ).
  • Restraints: Applying geometric (DFIX, FLAT) and thermal (SIMU, DELU) restraints in SHELXL to stabilize refinement .
  • Validation Tools: PLATON checks for missed symmetry or hydrogen-bonding inconsistencies .

Case Study: In a related sulfonamide-pyrimidine derivative, disorder in the piperidine ring was resolved using anisotropic displacement parameters and Hirshfeld surface analysis .

Q. What strategies optimize Sonogashira coupling yields for pyrimidine derivatives?

Methodological Answer: For introducing alkynyl groups (e.g., in precursor synthesis):

  • Catalyst System: Use Pd(PPh₃)₂Cl₂/CuI with triethylamine as a base. Avoid moisture to prevent catalyst deactivation .
  • Solvent Optimization: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of aryl halides and alkynes .
  • Microwave Assistance: Reduces reaction time from hours to minutes while maintaining >85% yield .

Data Contradiction Analysis: Conflicting reports on Pd vs. Ni catalysts can arise from substrate sensitivity. For brominated pyrimidines, Pd catalysts are preferred due to Ni’s tendency to promote dehalogenation .

Q. How are π-π stacking and hydrogen-bonding interactions analyzed in crystallographic studies?

Methodological Answer:

  • π-π Interactions: Measure centroid-to-centroid distances (3.3–3.9 Å) and dihedral angles (<30°) using Mercury or Olex2. For example, a pyrimidine ring showed stacking at 3.41 Å in .
  • Hydrogen Bonds: Identify donors/acceptors (e.g., N–H⋯O/N) with bond distances <3.2 Å and angles >120°. In , N–H⋯O bonds (2.89 Å) stabilized a 3D supramolecular network.
  • Hirshfeld Surfaces: Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Q. What are the challenges in purifying brominated pyrimidine methanol derivatives?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., ethyl acetate/methanol mixtures) to exploit differential solubility.
  • Chromatography: Silica gel columns with gradient elution (hexane → ethyl acetate) separate brominated byproducts. Avoid basic conditions to prevent demethylation of thioether groups .
  • Recrystallization: Slow evaporation from dichloromethane/hexane yields high-purity crystals suitable for XRD .

Troubleshooting: Impurities from incomplete substitution (e.g., residual chlorine) require iterative TLC monitoring .

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